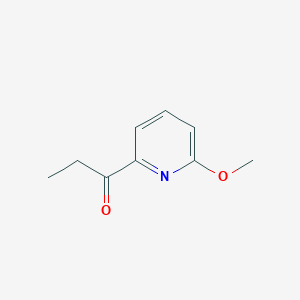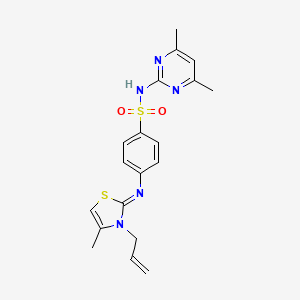![molecular formula C8H16ClNO2 B2644545 (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride CAS No. 2413847-83-1](/img/structure/B2644545.png)
(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spiro[3.3]heptane core provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride typically involves the formation of the spiro[3.3]heptane core followed by functionalization. One approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, leading to a strain-relocating semipinacol rearrangement . This method is regio- and stereospecific, producing optically active spiro[3.3]heptan-1-ones.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as visible-light-induced cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst have been explored for the efficient construction of spirocyclic frameworks .
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to an amine.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[3.3]heptan-1-one derivatives, while substitution reactions can introduce various functional groups to the spirocyclic core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure can impart unique properties to the resulting compounds, making it valuable in the design of novel materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure allows for specific interactions with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific mechanical or chemical properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The spirocyclic core provides a rigid scaffold that can enhance binding affinity and specificity to biological targets, influencing pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
(1R,3S)-3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-8(5-10)4-6(11)7(8)2-1-3-7;/h6,10-11H,1-5,9H2;1H/t6-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMCHBCOGFTZBU-CIRBGYJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2(CO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H](C[C@]2(CO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,6R)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B2644462.png)
![4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2644466.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one](/img/structure/B2644472.png)
![(E)-2-(2-bromophenoxy)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide](/img/structure/B2644474.png)
![N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2644475.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/new.no-structure.jpg)

![N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2644479.png)


![1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2644485.png)
